![molecular formula C16H21NO4 B495343 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 330829-55-5](/img/structure/B495343.png)

2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

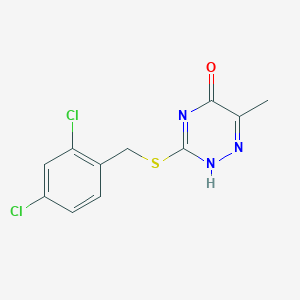

“2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H21NO4 . It is a derivative of cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .

Synthesis Analysis

The synthesis of “2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” could potentially involve the reaction of cyclohexanecarboxylic acid with an appropriate ethoxyphenylcarbamoyl reagent. Cyclohexanecarboxylic acid itself can be prepared by the hydrogenation of benzoic acid .Molecular Structure Analysis

The molecular structure of “2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is based on the cyclohexanecarboxylic acid structure, with the addition of an ethoxyphenylcarbamoyl group. The carboxyl carbon in cyclohexanecarboxylic acid is sp2-hybridized, making the carboxylic acid group planar with C–C═O and O═C–O bond angles of approximately 120° .Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature. It has a density of 1.033 g/mL at 25 °C, a melting point of 30–31 °C, and a boiling point of 232-233 °C . It is soluble in water and organic solvents .Scientific Research Applications

Recent Advances in Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is crucial for producing various intermediates used widely in the chemical industry, such as adipic acid and cyclohexanone. Controlled oxidation reactions are synthetically valuable for applications in both academia and industry, highlighting the importance of selective catalytic processes (Cao et al., 2018).

Catalytic Materials for Cyclohexane Oxidation

The oxidation of cyclohexane plays a significant role in manufacturing cyclohexanol and cyclohexanone, essential for producing nylon. Research on various catalysts, including metal and metal oxide loaded silica catalysts, emphasizes the importance of finding efficient catalysts for selective production of these compounds, showcasing the relevance of research into specific carboxylic acid derivatives (Abutaleb & Ali, 2021).

Biotechnological Production of Lactic Acid

Lactic acid's biotechnological production from biomass and its use as a feedstock for green chemistry highlight the exploration of carboxylic acids in sustainable chemical processes. Derivatives of lactic acid, such as lactate ester, can be produced via chemical and biotechnological routes, indicating the potential utility of researching carboxylic acid derivatives for various applications (Gao, Ma, & Xu, 2011).

Extraction and Recovery of Carboxylic Acids

The recovery of carboxylic acids from aqueous solutions using liquid-liquid extraction (LLX) and supercritical fluids is a topic of interest due to the desire to produce organic acids through fermentative routes. This area of research underscores the significance of developing efficient methods for separating carboxylic acids, which could be relevant to extracting and purifying derivatives of "2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid" (Sprakel & Schuur, 2019).

properties

IUPAC Name |

2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEJRVMYSFAPPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B495263.png)

![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]chromen-2-one](/img/structure/B495266.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B495267.png)

![2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B495269.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B495270.png)

![2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4(3H)-quinazolinone](/img/structure/B495272.png)

![4-fluorophenyl 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495276.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495278.png)

![methyl 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495280.png)

![4-({2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B495281.png)

![Methyl 2-[(2-anilino-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B495282.png)